molecular formula C19H20N2O3 B2977639 2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941956-74-7

2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2977639
CAS No.: 941956-74-7
M. Wt: 324.38
InChI Key: QGNMPOBJRBMFOZ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group and a pyrrolidinylphenyl group connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxyphenylacetic acid and 4-(2-oxopyrrolidin-1-yl)aniline. These intermediates are then coupled using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield a hydroxyl derivative of the pyrrolidinone ring.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)pyrrolidine: This compound shares the methoxyphenyl group but lacks the acetamide linkage.

    4-(2-oxopyrrolidin-1-yl)aniline: This compound shares the pyrrolidinone ring but lacks the methoxyphenyl group.

Uniqueness

2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of methoxyphenyl and pyrrolidinone groups linked through an acetamide bond makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-17-10-4-14(5-11-17)13-18(22)20-15-6-8-16(9-7-15)21-12-2-3-19(21)23/h4-11H,2-3,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNMPOBJRBMFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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